molecular formula C17H13N3O2 B4762233 N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide

N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide

Cat. No. B4762233
M. Wt: 291.30 g/mol
InChI Key: GAHSYCIFSHNEFM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide, also known as APYCAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has also been shown to inhibit the activity of the hepatitis C virus (HCV) helicase, a protein that is essential for viral replication.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been shown to decrease the production of prostaglandins, which are involved in inflammation. N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has also been shown to inhibit the replication of HCV, which could be useful in the treatment of hepatitis C. In addition, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide. One area of interest is the development of N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide-based drugs for the treatment of various diseases, such as cancer and viral infections. Another area of interest is the use of N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has the potential to be a valuable tool for researchers in various fields and could lead to the development of new drugs and materials.

Scientific Research Applications

N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In biochemistry, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-(3-acetylphenyl)-2-cyano-3-(4-pyridinyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(E)-N-(3-acetylphenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-12(21)14-3-2-4-16(10-14)20-17(22)15(11-18)9-13-5-7-19-8-6-13/h2-10H,1H3,(H,20,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHSYCIFSHNEFM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-acetylphenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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